3-Hydroxy-1-propyl-1H-pyrazole: Structural Dynamics, Synthesis, and Pharmacological Utility
3-Hydroxy-1-propyl-1H-pyrazole: Structural Dynamics, Synthesis, and Pharmacological Utility
This guide provides an in-depth technical analysis of 3-Hydroxy-1-propyl-1H-pyrazole (also known as 1-propyl-1,2-dihydro-3H-pyrazol-3-one ), a critical heterocyclic scaffold in medicinal chemistry.[1][2]
[1][2]
CAS Registry Number: 52867-54-6
Molecular Formula:
Introduction: The Pyrazolone Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like Celecoxib and Rimonabant.[2][3] Within this family, 3-hydroxy-1-alkylpyrazoles occupy a unique chemical space. Unlike their fully aromatic counterparts, these molecules exist at the interface of aromaticity and non-aromaticity due to rapid tautomeric exchange.[2][3]
3-Hydroxy-1-propyl-1H-pyrazole serves as a versatile building block.[1][2] Its N1-propyl group provides lipophilic bulk necessary for hydrophobic pocket occupancy in enzymes (e.g., kinases), while the C3-hydroxy/oxo motif acts as a tunable hydrogen bond donor/acceptor system.[1][2][3] This guide dissects its complex structural behavior, manufacturing protocols, and application in fragment-based drug design (FBDD).[2]
Structural Analysis & Tautomerism
The defining feature of this molecule is desmotropy —the ability to exist as distinct tautomers that can be isolated or that dominate under specific conditions.[1][2][3] Understanding this is non-negotiable for accurate docking studies and spectroscopic characterization.
The Tautomeric Triad
In solution, the molecule exists in a dynamic equilibrium between three forms.[2][3] The position of this equilibrium is solvent-dependent:
-
Form A (Enol / 3-Hydroxy): Predominant in non-polar solvents (
) and the solid state.[1][2][3] It forms strong intermolecular hydrogen-bonded dimers.[1][2][3] -
Form B (Keto / 3-Oxo / Pyrazolone): Favored in polar aprotic solvents (DMSO, DMF) which stabilize the dipole of the carbonyl group.[1][2][3]
-
Form C (CH-Keto): Less common, but reactive at the C4 position.[1][2][3]
Visualization of Tautomeric Pathways[2][3]
Figure 1: Tautomeric equilibrium of 3-hydroxy-1-propyl-1H-pyrazole. Form A is the target for O-alkylation; Form B is the target for N-alkylation.[1][2]
Synthesis & Manufacturing Protocols
Retrosynthetic Strategy
Direct alkylation of 3-hydroxypyrazole with propyl halides is not recommended due to poor regioselectivity (yielding a mixture of N1, N2, and O-alkylated products).[1][2][3] The authoritative method is the Cyclocondensation Route , which builds the ring with the propyl group already in place.[2][3]
Protocol: Cyclocondensation of Propylhydrazine
This protocol ensures high regioselectivity for the N1-propyl isomer.[1][2][3]
Reagents:
-
Ethyl propiolate (or Ethyl 3-ethoxyacrylate) (1.1 equiv)[2]
Step-by-Step Methodology:
-
Preparation of Free Base:
-
Condensation:
-
Cyclization:
-
Workup & Purification:
Synthesis Workflow Diagram
Figure 2: Regioselective synthesis via cyclocondensation.
Physicochemical Properties[1][2][5][6][7][8][9]
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline) | Often forms waxy crystals due to propyl chain.[1][2] |
| Melting Point | 120–125 °C | Varies based on tautomeric purity/solvate.[1][2][3] |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water and hexane.[2][3] |
| pKa (Acidic) | ~6.5 – 7.0 | Deprotonation of the OH/NH group.[2][3] |
| pKa (Basic) | ~2.5 | Protonation of N2.[2][3] |
| LogP | ~0.8 – 1.1 | Moderate lipophilicity suitable for fragments.[1][2][3] |
| H-Bond Donors | 1 | (OH or NH depending on tautomer).[1][2][3] |
| H-Bond Acceptors | 2 | (N2 and O). |
Analytical Characterization
To validate the structure, researchers must look for specific spectroscopic signatures that distinguish the N1-propyl isomer from the N2-propyl or O-propyl isomers.[1][3]
NMR Spectroscopy (in DMSO- )
- NMR:
Mass Spectrometry[1][2][3]
-
ESI-MS:
.[1][2][3] -
Fragmentation: Loss of propyl group (
) is a common fragmentation pathway.[1][2][3]
Applications in Drug Development[2][3][10][11]
Fragment-Based Drug Discovery (FBDD)
3-Hydroxy-1-propyl-1H-pyrazole is classified as a "privileged scaffold."[1][2]
-
Kinase Inhibition: The pyrazole motif mimics the adenine ring of ATP.[1][2][3] The C3-OH group can form hydrogen bonds with the "hinge region" of kinases (e.g., CDK2, VEGFR).[2][3]
-
GPCR Ligands: The N-propyl group provides a hydrophobic anchor, fitting into lipophilic pockets of G-protein coupled receptors (e.g., Cannabinoid receptors).[1][2][3]
Bioisosterism
The 3-hydroxy-pyrazole unit is a bioisostere for:
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (O-acylation vs N-acylation competition).[1][2][3]
References
-
Tautomerism of Pyrazolones: Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols."[1][2] Molecules, 2018.[2][3][6]
-
Synthesis of 1-Alkylpyrazoles: Varvounis, G., et al. "Pyrazol-3-ones, Part 1: Synthesis and Applications."[1][2][3] Advances in Heterocyclic Chemistry, 2001.[2][3]
-
CAS Registry Data: "1-Propyl-1,2-dihydro-3H-pyrazol-3-one (CAS 52867-54-6)."[1][2][7] BLD Pharm Repository.
-
pKa Values of Heterocycles: Williams, R. "pKa Data Compiled."[1][2][3][4] EPFL Chemistry Data.
Sources
- 1. 1H-Pyrazol-3-ol | C3H4N2O | CID 351317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. epfl.ch [epfl.ch]
- 5. 3H-PYRAZOL-3-ONE, 1,2-DIHYDRO- | 137-45-1 [chemicalbook.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. 252308-56-8|3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile|BLD Pharm [bldpharm.com]
